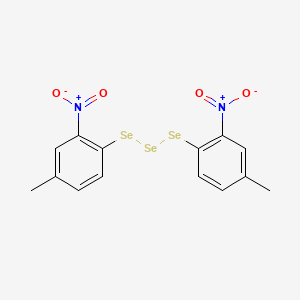
Bis(4-methyl-2-nitrophenyl)triselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methyl-2-nitrophenyl)triselane is an organoselenium compound characterized by the presence of selenium atoms in its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methyl-2-nitrophenyl)triselane typically involves the reaction of 4-methyl-2-nitrophenyl derivatives with selenium reagents under controlled conditions. One common method is the reaction of 4-methyl-2-nitrophenyl halides with sodium selenide in the presence of a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triselane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methyl-2-nitrophenyl)triselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The triselane moiety can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Selenium oxides and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triselane derivatives.
Scientific Research Applications
Bis(4-methyl-2-nitrophenyl)triselane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of Bis(4-methyl-2-nitrophenyl)triselane involves its interaction with molecular targets such as enzymes and cellular components. The compound’s selenium atoms play a crucial role in its biological activity, often participating in redox reactions that modulate cellular oxidative stress. The nitro groups can also undergo biotransformation, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-nitrophenyl)triselane
- Bis(4-methylphenyl)triselane
- Bis(2-nitrophenyl)triselane
Uniqueness
Bis(4-methyl-2-nitrophenyl)triselane is unique due to the presence of both methyl and nitro groups on the phenyl rings, which impart distinct chemical and biological properties.
Properties
CAS No. |
63147-15-9 |
|---|---|
Molecular Formula |
C14H12N2O4Se3 |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
4-methyl-1-[(4-methyl-2-nitrophenyl)triselanyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H12N2O4Se3/c1-9-3-5-13(11(7-9)15(17)18)21-23-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3 |
InChI Key |
SJRQDRTZRHKRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[Se][Se][Se]C2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















